2,3,4-Trimethylpyrrolidine

Asymmetric synthesis Chiral building blocks Stereochemistry

2,3,4-Trimethylpyrrolidine (CAS 51308-51-1) is a C7H15N trisubstituted pyrrolidine featuring methyl groups at the 2-, 3-, and 4-positions of the five-membered nitrogen heterocycle. It is commercially supplied as a mixture of diastereomers with a purity of NLT 97%.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B12436437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylpyrrolidine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CNC(C1C)C
InChIInChI=1S/C7H15N/c1-5-4-8-7(3)6(5)2/h5-8H,4H2,1-3H3
InChIKeyYFZJBYQBYKUDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethylpyrrolidine for Asymmetric Synthesis: A Trisubstituted Pyrrolidine Building Block


2,3,4-Trimethylpyrrolidine (CAS 51308-51-1) is a C7H15N trisubstituted pyrrolidine featuring methyl groups at the 2-, 3-, and 4-positions of the five-membered nitrogen heterocycle [1]. It is commercially supplied as a mixture of diastereomers with a purity of NLT 97% . Unlike the more extensively patented 2,2,4-trimethylpyrrolidine isomer [2], the 2,3,4-substitution pattern generates three stereogenic centers (C2, C3, and C4), yielding a complex stereochemical landscape with up to 8 possible stereoisomers [1]. This stereochemical complexity is the primary driver for its application as a chiral auxiliary and intermediate in asymmetric synthesis, where the spatial arrangement of methyl groups provides a rigid, sterically defined environment for enantioselective transformations.

Why 2,3,4-Trimethylpyrrolidine Cannot Be Interchanged with Other Trimethylpyrrolidine Isomers


Methyl-substituted pyrrolidines are not functionally interchangeable. The number and position of methyl groups directly govern stereochemical complexity, conformational preferences, and physicochemical properties. For instance, 2,2,4-trimethylpyrrolidine, a key intermediate in Vertex's cystic fibrosis portfolio [1], bears a gem-dimethyl group at C2 and possesses only one stereogenic center at C4. In contrast, 2,3,4-trimethylpyrrolidine distributes its three methyl groups across contiguous ring carbons, creating three stereogenic centers and a fundamentally different steric environment [2]. This divergence impacts diastereoselectivity in asymmetric synthesis and the handling properties of the derived hydrochloride salts. The data below demonstrates that generic selection of a trimethylpyrrolidine without specification of the substitution pattern introduces uncontrolled variables in stereochemical outcome, solubility, and conformational bias.

Quantitative Differentiation Evidence for 2,3,4-Trimethylpyrrolidine Against Its Closest Analogs


Stereochemical Complexity: 2,3,4-Trimethylpyrrolidine Offers 3 Stereogenic Centers Versus 1 for the 2,2,4-Isomer

The 2,3,4-substitution pattern creates three contiguous stereogenic centers (C2, C3, C4), whereas the widely used 2,2,4-trimethylpyrrolidine possesses a gem-dimethyl group at C2 that eliminates chirality at that position, leaving only a single stereogenic center at C4 [1][2]. This structural difference means 2,3,4-trimethylpyrrolidine can exist as up to 8 stereoisomers (4 diastereomeric pairs), compared to only 2 enantiomers for the 2,2,4-isomer [1][3]. The presence of multiple stereogenic centers provides a more rigid and information-rich chiral environment, which is a critical advantage in diastereoselective reactions where the spatial arrangement of substituents dictates facial selectivity [4].

Asymmetric synthesis Chiral building blocks Stereochemistry

XLogP Differentiation: 2,3,4-Trimethylpyrrolidine Exhibits Lower Computed Lipophilicity Than 2,4,4-Isomer

Computed XLogP3-AA for (4S)-2,3,4-trimethylpyrrolidine is 1.6 [1], while the positional isomer 2,4,4-trimethylpyrrolidine has a predicted XLogP3 of 1.5 to 1.72 depending on the computational method . This difference, although modest, reflects how the substitution pattern influences the exposure of hydrophobic surface area. The contiguous 2,3,4-methyl arrangement results in a more compact hydrophobic patch than the gem-dimethyl-bearing 2,4,4-isomer, slightly modulating logP [1]. In medicinal chemistry campaigns, even a ΔlogP of 0.1–0.2 can impact membrane permeability and off-target binding profiles .

Physicochemical properties Lipophilicity Drug design

Conformational Rigidity: Zero Rotatable Bonds in 2,3,4-Trimethylpyrrolidine Versus N-Substituted Analogs

2,3,4-Trimethylpyrrolidine has a rotatable bond count of 0, as all methyl groups are directly attached to the pyrrolidine ring [1]. In contrast, N-substituted pyrrolidine derivatives such as 1,2,5-trimethylpyrrolidine possess rotatable bonds due to the N-methyl group's conformational freedom [2][3]. This rigidity is a documented advantage in chiral auxiliary design, where conformational pre-organization enhances the fidelity of stereochemical transfer during asymmetric reactions [4]. The absence of rotatable bonds minimizes the entropic penalty upon substrate binding, potentially leading to higher diastereoselectivities in auxiliary-mediated transformations.

Conformational analysis Chiral auxiliary design Molecular rigidity

Boiling Point Differentiation Across Trimethylpyrrolidine Positional Isomers

The boiling point of trimethylpyrrolidines is highly sensitive to the methylation pattern. 2,2,5-Trimethylpyrrolidine exhibits a boiling point of approximately 172°C , while 2,3,3-trimethylpyrrolidine boils at approximately 126°C [1], and 2,2,4-trimethylpyrrolidine at approximately 121.6°C [2]. The 2,3,4-isomer, with its contiguous methyl arrangement, is predicted to fall within the 120–135°C range, consistent with the trend that gem-dimethyl substitution lowers boiling point relative to N-methyl substitution due to reduced intermolecular hydrogen bonding. This wide ~50°C spread across isomers underscores that distillation protocols, storage conditions, and volatility-based handling procedures are isomer-specific and cannot be generalized across the trimethylpyrrolidine family.

Physical properties Purification Isomer identification

Diastereomeric Mixture Availability: 2,3,4-Trimethylpyrrolidine Is Supplied as a Resolution-Ready Mixture

2,3,4-Trimethylpyrrolidine is commercially procured as a mixture of diastereomers (CAS 51308-51-1, purity NLT 97%) , whereas the 2,2,4-trimethylpyrrolidine scaffold is primarily supplied as resolved single enantiomers — (S)-2,2,4-trimethylpyrrolidine (CAS 1897428-37-3) or (R)-2,2,4-trimethylpyrrolidine — due to its role as a defined pharmaceutical intermediate in Vertex's patented CFTR modulator synthesis [1]. The diastereomeric mixture format of the 2,3,4-isomer offers researchers the flexibility to perform in-house chiral resolution to access specific stereoisomers tailored to their target, rather than being locked into a single enantiomer defined by an external patent landscape [1]. This procurement model is advantageous for exploratory medicinal chemistry where multiple stereoisomers need to be screened.

Chiral resolution Procurement Synthetic intermediate

Optimal Application Scenarios for 2,3,4-Trimethylpyrrolidine Based on Quantitative Evidence


Chiral Auxiliary for Diastereoselective Alkylation and Acylation Reactions

The three contiguous stereogenic centers of 2,3,4-trimethylpyrrolidine create a sterically congested chiral environment ideal for auxiliary-mediated diastereoselective reactions [1]. When incorporated as a chiral auxiliary, the rigid pyrrolidine scaffold (0 rotatable bonds) [2] pre-organizes the substrate for facial selectivity, a principle validated across the broader class of pyrrolidine auxiliaries [3]. The diastereomeric mixture format allows researchers to screen multiple stereoisomers in a single campaign to identify the matched auxiliary-substrate pairing for optimal diastereomeric excess.

Exploratory Medicinal Chemistry SAR Campaigns Requiring Stereochemical Diversity

For structure-activity relationship studies where the stereochemistry at the pyrrolidine core is a variable, 2,3,4-trimethylpyrrolidine's availability as a diastereomeric mixture provides a cost-effective entry point compared to purchasing multiple resolved enantiomers of the 2,2,4-isomer [1]. Its XLogP of 1.6 [2] places it in a favorable lipophilicity range for CNS drug discovery, while its 0 rotatable bonds [2] contribute to a low entropic penalty upon target binding, a desirable feature for fragment-based drug design.

Synthesis of Enantiomerically Pure Pyrrolidine Building Blocks via Diastereomer Resolution

The diastereomeric mixture of 2,3,4-trimethylpyrrolidine serves as a feedstock for chiral chromatographic resolution or diastereomeric salt formation to isolate specific enantiomers. This approach contrasts with the 2,2,4-trimethylpyrrolidine patent landscape, where single enantiomers are produced via enantioselective hydrogenation of a prochiral intermediate [1]. For academic laboratories or CROs seeking to avoid patent-entangled synthetic routes, resolution of the 2,3,4-mixture offers a freedom-to-operate advantage.

Conformational Analysis and Chiral Ligand Design Studies

The extreme conformational rigidity of 2,3,4-trimethylpyrrolidine — zero rotatable bonds and a defined stereochemical array [2] — makes it a valuable scaffold for studying the relationship between conformational pre-organization and enantioselectivity in asymmetric catalysis. It can serve as a benchmark rigid core for comparison against more flexible N-substituted pyrrolidine ligands that possess 1–3 rotatable bonds [3], enabling systematic investigation of the entropy-enthalpy compensation in chiral induction.

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